2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
2-Methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups, as well as a dibenzo[b,f][1,4]oxazepin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepin core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzophenone and chloroacetyl chloride under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The dibenzo[b,f][1,4]oxazepin moiety can be reduced to form dihydrodibenzo[b,f][1,4]oxazepin derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Dihydrodibenzo[b,f][1,4]oxazepin derivatives.
Substitution: : Brominated or nitro-substituted benzene derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : The compound's unique structure may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the sulfonamide group and the dibenzo[b,f][1,4]oxazepin moiety. Similar compounds might include other sulfonamides or benzodiazepines, but the presence of the methoxy and methyl groups adds distinct chemical properties.
List of Similar Compounds
Sulfonamides: : Commonly used as antibacterial agents.
Benzodiazepines: : Used primarily as anxiolytics and sedatives.
Dihydrodibenzo[b,f][1,4]oxazepines: : Less common but structurally related compounds.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-13-10-20(28-3)21(11-14(13)2)30(26,27)24-15-8-9-18-16(12-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-12,24H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZDIRVAHYUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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